molecular formula C24H26N2O4 B13994921 2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 16950-77-9

2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B13994921
CAS No.: 16950-77-9
M. Wt: 406.5 g/mol
InChI Key: PYMPIXZLVMZDKO-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two methoxy groups and two phenylethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dimethoxy-1,4-benzoquinone with phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione is unique due to its dual phenylethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

16950-77-9

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

2,5-dimethoxy-3,6-bis(2-phenylethylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C24H26N2O4/c1-29-23-19(25-15-13-17-9-5-3-6-10-17)22(28)24(30-2)20(21(23)27)26-16-14-18-11-7-4-8-12-18/h3-12,25-26H,13-16H2,1-2H3

InChI Key

PYMPIXZLVMZDKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(=C(C1=O)NCCC2=CC=CC=C2)OC)NCCC3=CC=CC=C3

Origin of Product

United States

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